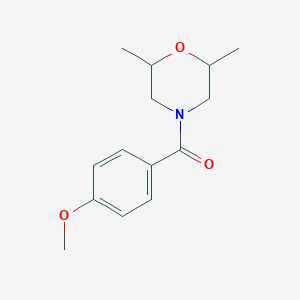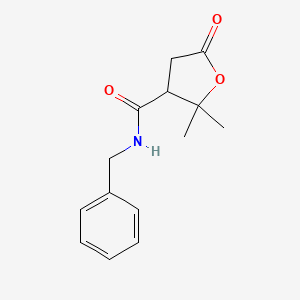
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine, also known as MDMB-DMN, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychoactive substance that has gained popularity in recent years due to its ability to produce intense hallucinogenic effects. In
Mécanisme D'action
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine acts on the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in the regulation of mood, perception, and cognition. 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the hallucinogenic effects that are characteristic of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine.
Biochemical and Physiological Effects:
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also alters brain activity, leading to changes in perception, mood, and cognition. The effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine can last for several hours, and users may experience a range of psychological effects such as euphoria, anxiety, and paranoia.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has several advantages as a research tool, including its potent hallucinogenic effects and its ability to activate the serotonin 5-HT2A receptor. However, it also has several limitations, including its potential for abuse and its lack of specificity for the 5-HT2A receptor. Additionally, the long-lasting effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine can make it difficult to conduct experiments that require precise timing.
Orientations Futures
There are several future directions for research on 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine. One area of research could focus on the development of more specific and selective 5-HT2A receptor agonists that can produce similar effects to 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine without the potential for abuse. Another area of research could explore the potential therapeutic uses of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine, such as its ability to alleviate symptoms of depression and anxiety. Finally, research could focus on the long-term effects of 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine use, particularly with regard to its potential for addiction and cognitive impairment.
Méthodes De Synthèse
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine is synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified through various chromatographic techniques to obtain pure 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine.
Applications De Recherche Scientifique
4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has been used in scientific research to study its effects on the central nervous system. It has been shown to produce potent hallucinogenic effects in animal models, which makes it a useful tool for studying the neural mechanisms underlying perception and cognition. Additionally, 4-(4-methoxybenzoyl)-2,6-dimethylmorpholine has been used to study the effects of psychoactive substances on behavior and mood.
Propriétés
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-8-15(9-11(2)18-10)14(16)12-4-6-13(17-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXHYDQGZATEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
![(3aS*,6aR*)-3-cyclopentyl-5-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5143382.png)
![diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)

![7-benzoyl-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5143411.png)
![5-acetyl-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5143416.png)

![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)
![3-(2-fluorophenyl)-5-[(3-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5143432.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)
![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)